![molecular formula C22H20ClN3O2S2 B2923973 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 687564-12-1](/img/structure/B2923973.png)

2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

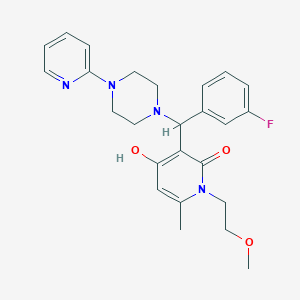

The compound is a unique chemical structure with the linear formula C17H14ClN3O2S2 . It has a molecular weight of 391.901 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found using DMF as a solvent, I2 (10 mol%) and a 30-minute reaction time compared to 15 hours for classic conventional heating .Molecular Structure Analysis

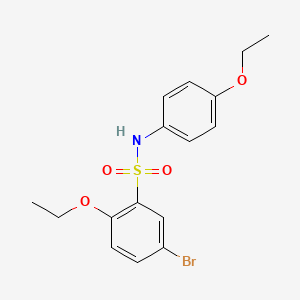

The molecular structure of this compound is complex, with a chlorophenyl group, a tetrahydrothieno pyrimidinyl group, and an ethylphenyl acetamide group .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds with structures related to 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide often involves complex chemical reactions aimed at exploring their potential pharmaceutical applications. For instance, compounds derived from thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity, demonstrating the versatility and potential efficacy of these compounds in cancer research (Hafez & El-Gazzar, 2017).

Antibacterial and Antimicrobial Activities

Research has also focused on the antibacterial and antimicrobial properties of compounds with similar structures. For example, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, using citrazinic acid as a starting material, has been reported to yield compounds with significant antimicrobial activities (Hossan et al., 2012).

Central Nervous System (CNS) Depressant Activity

The exploration of the CNS depressant activity of compounds featuring the thieno[2,3-d]pyrimidin-4-one scaffold has been conducted, revealing the potential therapeutic benefits of these compounds in the treatment of CNS disorders. This line of research underscores the compound's relevance in the development of new drugs with sedative properties (Manjunath et al., 1997).

Anticancer Properties

Thieno[3,2-d]pyrimidine derivatives, including structures closely related to 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide, have been synthesized and assessed for their antitumor activities, showing promising results against various human cancer cell lines, which highlights their potential as anticancer agents (Hafez & El-Gazzar, 2017).

Safety and Hazards

Future Directions

The compound could be explored further for its potential applications. For instance, similar compounds have shown promising results in antimicrobial activity . Additionally, a patent has been filed for a novel method for synthesizing similar compounds, which suggests potential future directions in this area .

Mechanism of Action

Target of Action

Compounds with similar structures, such as pp2 , have been reported to be potent and selective inhibitors of the Src family tyrosine kinases . These kinases play crucial roles in cellular signaling, controlling cell growth, differentiation, migration, and immune response .

Mode of Action

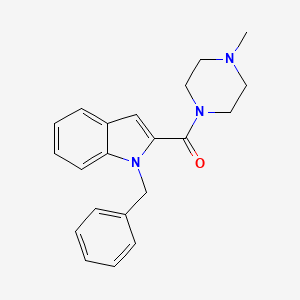

Based on its structural similarity to other pyrrolo[2,3-d]pyrimidine derivatives , it can be hypothesized that it might interact with its targets through direct ortho C–H arylation . This interaction could potentially lead to changes in the activity of the target proteins, thereby affecting cellular signaling .

Biochemical Pathways

Given its potential role as an inhibitor of the src family tyrosine kinases , it could be involved in modulating various signaling pathways regulated by these kinases. These pathways could include those involved in cell growth, differentiation, and immune response .

Pharmacokinetics

Similar compounds like pp2 are soluble in dmso at a concentration of 25 mg/ml , which could potentially influence its bioavailability

Result of Action

If it acts similarly to other src family tyrosine kinase inhibitors , it could potentially inhibit cellular signaling pathways, leading to changes in cell growth, differentiation, and immune response .

Action Environment

For instance, similar compounds like PP2 are recommended to be stored at -20°C to maintain stability .

properties

IUPAC Name |

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O2S2/c1-2-14-3-7-16(8-4-14)24-19(27)13-30-22-25-18-11-12-29-20(18)21(28)26(22)17-9-5-15(23)6-10-17/h3-10H,2,11-13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIZOCKWNINXJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2923890.png)

![N-(3-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2923891.png)

![N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2923894.png)

![6-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2923896.png)

![2-[(4-Methylbenzyl)amino]ethanol hydrochloride](/img/structure/B2923901.png)

![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2923905.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2923908.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2923909.png)